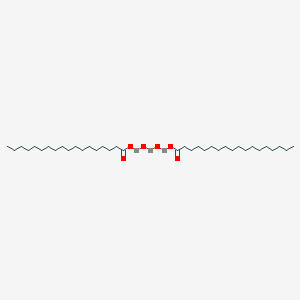

![molecular formula C17H24N2O2 B175576 (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 132666-68-3](/img/structure/B175576.png)

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

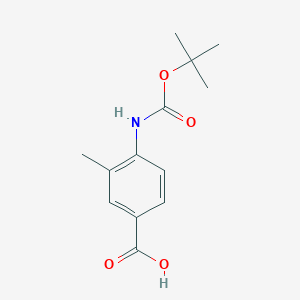

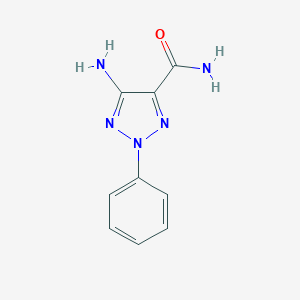

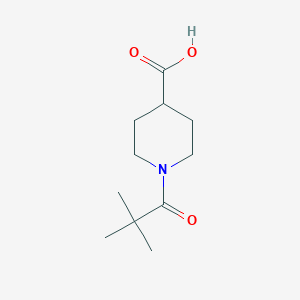

“(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 . It is also known by other synonyms such as “(1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane” and "tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate" .

Physical And Chemical Properties Analysis

This compound has a density of 1.140 . More detailed physical and chemical properties could not be found in the retrieved information.

Applications De Recherche Scientifique

-

Synthesis of Chiral Diazabicyclic Ligands

- Field : Synthetic Chemistry

- Application : This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .

- Method : The exact method of synthesis would depend on the specific ligand being synthesized. Typically, this involves reacting the compound with other reagents under controlled conditions .

- Results : The result is a chiral diazabicyclic ligand that can be used in the preparation of dicopper (II) complexes .

-

Asymmetric Catalysis

-

Organocatalyst in Biginelli Reaction

- Field : Organic Chemistry

- Application : The compound can be used as an organocatalyst in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .

- Method : The compound is added to a reaction mixture containing the aromatic aldehyde, ethyl acetoacetate, and urea .

- Results : The compound acts as a catalyst, facilitating the reaction .

-

Biochemically Active Compounds

- Field : Biochemistry

- Application : Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds .

- Method : The exact method would depend on the specific compound being synthesized. Typically, this involves reacting the compound with other reagents under controlled conditions .

- Results : These compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands . They also include antibiotics , vasodilating agents , and antitumor agents .

-

Chiral Scaffolds in Asymmetric Catalysis

-

Rigid Counterpart of the Piperazine Ring

- Field : Medicinal Chemistry

- Application : The diamine system of 2,5-diazabicyclo[2.2.1]heptane is traditionally included in screening libraries as a rigid counterpart of the flexible piperazine ring .

- Method : The compound is used as a precursor in the synthesis of these compounds .

- Results : These compounds have been found to exhibit various biological activities .

-

Pharmacological Applications

- Field : Pharmacology

- Application : A variety of compounds incorporating the 2,5-diazabicyclo[2.2.1]heptane scaffold have been found to exhibit potency as nicotinic acetylcholine receptor ligands .

- Method : The compound is used as a precursor in the synthesis of these compounds .

- Results : These compounds have shown potential in various pharmacological applications .

-

Antibiotics

- Field : Medicinal Chemistry

- Application : Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been used in the synthesis of antibiotics .

- Method : The compound is used as a precursor in the synthesis of these antibiotics .

- Results : These antibiotics have shown effectiveness against various bacterial strains .

-

Vasodilating Agents

- Field : Medicinal Chemistry

- Application : Some derivatives of 2,5-diazabicyclo[2.2.1]heptane have been used as vasodilating agents .

- Method : The compound is used as a precursor in the synthesis of these vasodilating agents .

- Results : These agents have shown effectiveness in dilating blood vessels, potentially helping to lower blood pressure .

Propriétés

IUPAC Name |

tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIWYWFJAALCQM-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)